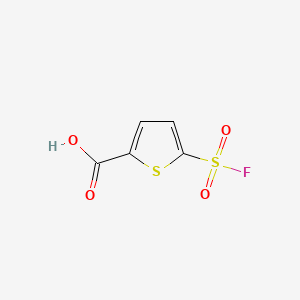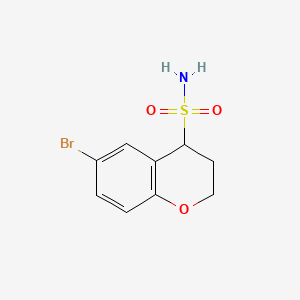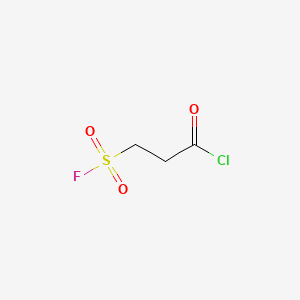
5-(fluorosulfonyl)thiophene-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(fluorosulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H3FO4S2 and a molecular weight of 210.2033 . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features both a fluorosulfonyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(fluorosulfonyl)thiophene-2-carboxylic acid, can be achieved through various methods. One common approach involves the use of fluorosulfonyl radicals, which provide a concise and efficient route for producing sulfonyl fluorides . Another method involves the reaction of substituted buta-1-enes with potassium sulfide, enabling an atom-economical and transition-metal-free synthesis of thiophenes .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using readily available starting materials and catalysts. For example, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are typical methods used to produce thiophene derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-(fluorosulfonyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the fluorosulfonyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, potassium sulfide, and various catalysts such as palladium complexes . Reaction conditions often involve the use of solvents like methanol and dimethyl sulfoxide, as well as specific temperatures and pressures to optimize yields .
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfonyl fluorides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(fluorosulfonyl)thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-(fluorosulfonyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(fluorosulfonyl)thiophene-2-carboxylic acid include other thiophene derivatives such as:
Uniqueness
What sets 5-(fluorosulfonyl)thiophene-2-carboxylic acid apart from other similar compounds is its unique combination of a fluorosulfonyl group and a carboxylic acid group.
Properties
IUPAC Name |
5-fluorosulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLIIAGYSBAJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B6604764.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)

![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)
![2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride](/img/structure/B6604787.png)
![(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604792.png)
![1-[2-(benzenesulfonyl)-1-{3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-yl}ethyl]-5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B6604793.png)
![tert-butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)

![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)
